![molecular formula C17H13N3O B10842098 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical sciences. This compound is part of a broader class of fused heterocycles that contain nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment. This reaction is catalyzed by various catalysts, such as CeCl3·7H2O, and is carried out in ethanol at reflux for about 2 hours . The reaction conditions are optimized to achieve high yields and minimal waste generation.
化学反応の分析
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted products .
科学的研究の応用
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antitubercular, and antiviral activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and halogen bonds with its targets. These interactions can inhibit the activity of enzymes or block receptor sites, leading to its biological effects .
類似化合物との比較
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to its fused heterocyclic structure, which combines the properties of pyrazole and quinazoline rings. Similar compounds include:
Pyrazolo[5,1-b]quinazoline: Known for its anticancer activity.
Imidazo[1,5-c]quinazoline: Investigated for its antiviral properties.
Triazolo[1,5-c]quinazoline: Exhibits antibacterial and antitubercular activities.
These compounds share some structural similarities but differ in their specific biological activities and applications.
特性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
2-(4-methylphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
InChIキー |
MEMISOHEHYPPHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





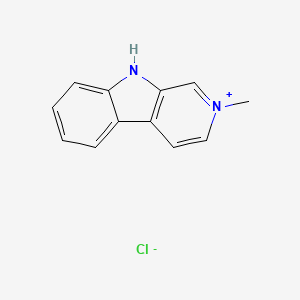
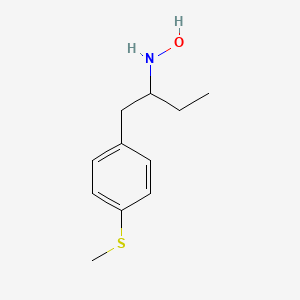
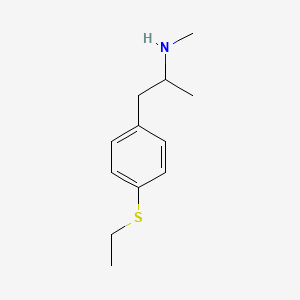

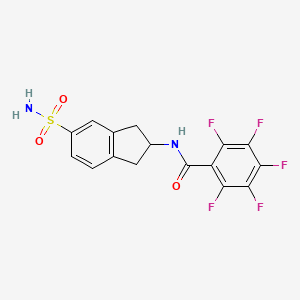
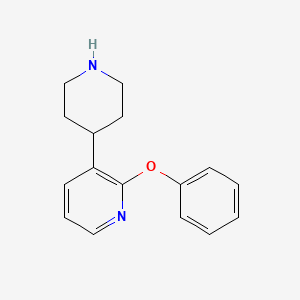
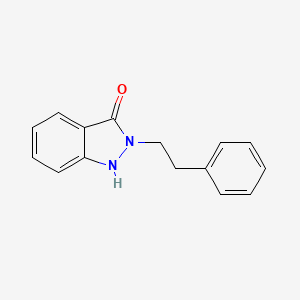
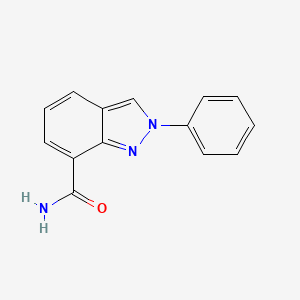
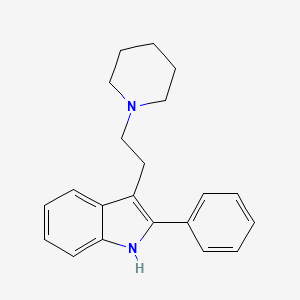
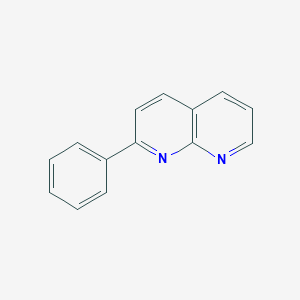
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)